![molecular formula C12H16O B2768017 2-[4-(2-Methylpropyl)phenyl]oxirane CAS No. 99333-91-2](/img/structure/B2768017.png)
2-[4-(2-Methylpropyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-Methylpropyl)phenyl]oxirane” is a chemical compound with the CAS Number: 99333-91-2 . It has a molecular weight of 176.26 and its IUPAC name is 2-(4-isobutylphenyl)oxirane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Blood Glucose Lowering Activities : A study on 2-(phenylalkyl)oxirane-2-carboxylic acids found that most of these compounds exhibit remarkable blood glucose lowering activities in fasted rats, indicating potential applications in diabetes management (Eistetter & Wolf, 1982).
Enzymatic Ring-Opening Polymerization : Oxiranes, including types like glycidyl phenyl ether, have been used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers (Soeda, Okamoto, Toshima, & Matsumura, 2002).
Diastereofacial Selectivity in Epoxidation : The epoxidation of γ-oxygenated-α,β-unsaturated sulfones with oxiranes shows moderate to high diastereoselectivity, which is important in organic synthesis (Jackson, Standen, & Clegg, 1991).
Stereoselective Oxirane Formation : Research on diazomethane reactions with certain ketones to form oxiranes has shown high chemical yield and diastereoselectivity. This process aids in producing sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).
Antimicrobial and Insect Antifeedant Potency : Biphenyl keto oxiranes have been synthesized and tested for antimicrobial and insect antifeedant activities, showing potential applications in pest control and pharmaceuticals (Thirunarayanan & Vanangamudi, 2016).
Radioactively Labelled Epoxides : Tritium-labelled mono- and dimethyl substituted phenyl oxiranes have been prepared and used to distinguish between different forms of epoxide hydrolase and glutathione transferase (Setiabudi, Oesch, & Platt, 1988).
Synthesis of α-Hydroxy Acids and Derivatives : Reactions of 2-substituted oxirane-1,1-dicarbonitriles with different nucleophiles produce various α-hydroxy acids and their derivatives, useful in organic synthesis (Florac, Le Grel, Baudy-Floc'h, & Robert, 1991).
Polymer Chemistry : The polymerization of 2-substituted oxiranes can lead to polymers with specific structures and properties, such as carbonyl–aromatic π-stacked structures (Merlani et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURYQTOBJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,4-dichlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2767934.png)
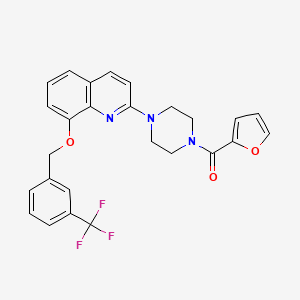
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

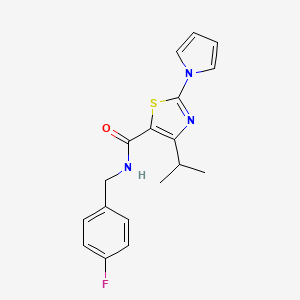
![4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2767947.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)
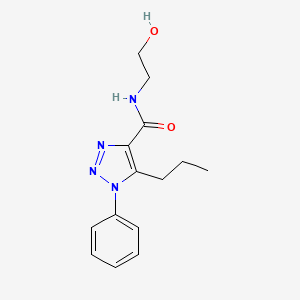
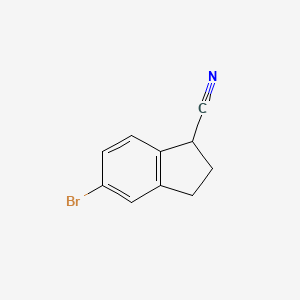
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)

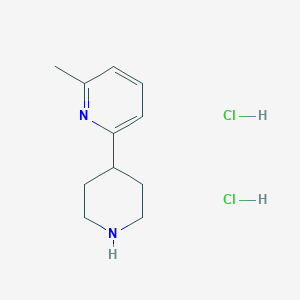
![2-Chloro-N-[(3-cyclopropyloxy-2-fluorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2767955.png)

